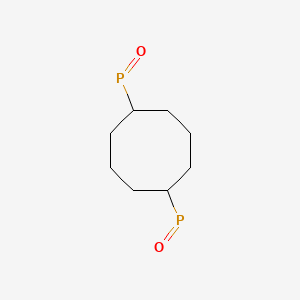
1,5-Diphosphorosocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphosphorosocyclooctane is a chemical compound with the molecular formula C8H16P2 It is a cyclic compound containing two phosphorus atoms at the 1 and 5 positions of the cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphosphorosocyclooctane typically involves the reaction of cyclooctane with phosphorus-containing reagents under specific conditions. One common method is the reaction of cyclooctane with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphorus atoms. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphosphorosocyclooctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phosphorus atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides (R-X) can react with the phosphorus atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield phosphine oxides, while reduction with lithium aluminum hydride can produce phosphines.
Applications De Recherche Scientifique
1,5-Diphosphorosocyclooctane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, such as phosphine-containing drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants and other phosphorus-containing materials.
Mécanisme D'action
The mechanism of action of 1,5-Diphosphorosocyclooctane involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then undergo various catalytic reactions, such as hydrogenation and oxidation, depending on the specific metal and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diiodocyclooctane: A similar compound with iodine atoms instead of phosphorus.
1,5-Dichlorocyclooctane: Contains chlorine atoms at the 1 and 5 positions.
1,5-Dibromocyclooctane: Contains bromine atoms at the 1 and 5 positions.
Uniqueness
1,5-Diphosphorosocyclooctane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to halogenated analogs. The ability of phosphorus to form stable complexes with metals and participate in redox reactions makes this compound particularly valuable in catalysis and other applications.
Propriétés
Numéro CAS |
917599-56-5 |
|---|---|
Formule moléculaire |
C8H14O2P2 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
1,5-diphosphorosocyclooctane |
InChI |
InChI=1S/C8H14O2P2/c9-11-7-3-1-4-8(12-10)6-2-5-7/h7-8H,1-6H2 |
Clé InChI |
KFNXUDZKINKKOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCCC(C1)P=O)P=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


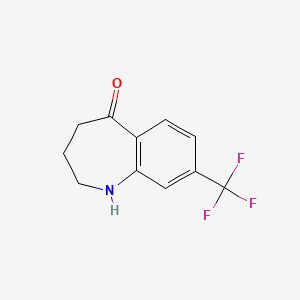
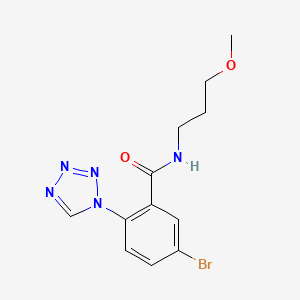
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
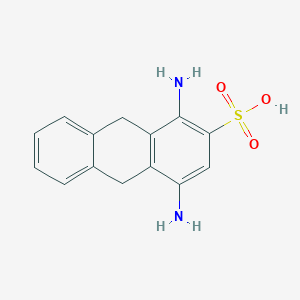
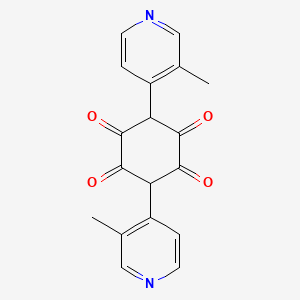
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
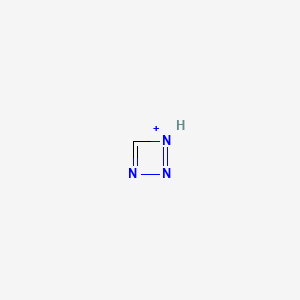
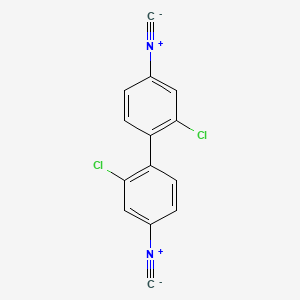
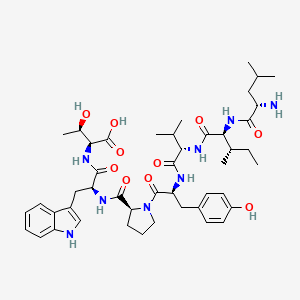
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)
